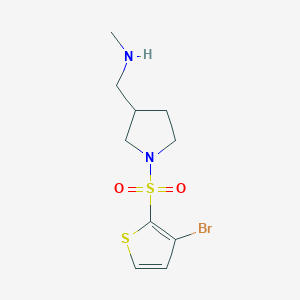

1-(1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-N-methylmethanamine

Description

This compound features a pyrrolidine core substituted with a sulfonyl group linked to a 3-bromothiophene ring and an N-methylmethanamine side chain. The sulfonyl group enhances solubility and may contribute to hydrogen bonding interactions in biological targets .

Properties

Molecular Formula |

C10H15BrN2O2S2 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

1-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]-N-methylmethanamine |

InChI |

InChI=1S/C10H15BrN2O2S2/c1-12-6-8-2-4-13(7-8)17(14,15)10-9(11)3-5-16-10/h3,5,8,12H,2,4,6-7H2,1H3 |

InChI Key |

UQEFLNFGPKJSJN-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCN(C1)S(=O)(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Biological Activity

1-(1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-N-methylmethanamine is a complex organic compound notable for its unique structural features, which include a pyrrolidine ring, a sulfonyl group, and a bromothiophene moiety. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The sulfonyl group enhances its chemical reactivity and potential biological activity.

Biological Activity

Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Properties : The presence of the bromothiophene moiety is associated with antimicrobial activity.

- CNS Activity : The pyrrolidine structure is often linked to central nervous system (CNS) effects, indicating potential applications in neuropharmacology.

- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, which could be relevant in therapeutic applications.

Structure and Mechanism

The compound's unique combination of structural elements may confer distinct biological activities not observed in simpler analogs. The sulfonyl group is known to participate in various biochemical interactions, potentially influencing the compound's efficacy in biological systems.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable comparisons:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfanilamide | Contains a sulfonamide group | Antibacterial | First sulfa drug used clinically |

| N-Methylpyrrolidine | Pyrrolidine structure | CNS activity | Simple structure without additional substituents |

| 3-Bromothiophene | Thiophene ring with bromine | Antimicrobial | Halogenated thiophene variant |

The uniqueness of this compound lies in its combination of a pyrrolidine ring and a sulfonyl group attached to a bromothiophene moiety.

Case Studies and Research Findings

Research on related compounds has revealed various mechanisms through which these structures exert their biological effects. For example:

- Antimicrobial Activity : A study demonstrated that halogenated thiophenes exhibit significant antimicrobial properties against various bacterial strains, suggesting that the bromine substitution may enhance this activity.

- CNS Effects : Investigations into pyrrolidine derivatives have shown that modifications can lead to varying levels of CNS activity, with some compounds acting as effective anxiolytics or antidepressants.

- Enzyme Inhibition : Research has indicated that certain sulfonamide derivatives can inhibit specific enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several pyrrolidine-based sulfonamides, differing primarily in substituents and heterocyclic systems:

Key Observations :

- Bromothiophene vs.

- Sulfonyl Variations: Pyridinylsulfonyl (Vonoprazan) and ethylsulfonylphenyl groups () modulate solubility and electronic effects, influencing bioavailability and binding kinetics .

Pharmacological Activity

- Vonoprazan (): A clinically approved PCAB with rapid and sustained acid suppression due to its sulfonyl-pyrrolidine scaffold. Its 2-fluorophenyl group enhances target affinity in gastric H⁺/K⁺ ATPase inhibition .

- Target Compound : The bromothiophene substituent may confer distinct selectivity profiles compared to fluorinated analogs, though direct activity data is absent in the evidence.

Pharmacokinetic and ADME Properties

- Vonoprazan: High oral bioavailability (>90%) due to sulfonyl-enhanced solubility and resistance to cytochrome P450 metabolism .

- Ethylsulfonyl Derivative () : The hydrochloride salt form likely improves aqueous solubility, critical for parenteral formulations .

- Target Compound : Bromine’s hydrophobicity may reduce solubility compared to fluorinated analogs, necessitating prodrug strategies or formulation optimization .

Preparation Methods

Sulfonylation of Pyrrolidine Intermediate

Methodology :

The most common approach involves sulfonylation of a pyrrolidine precursor with 3-bromothiophene-2-sulfonyl chloride. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the sulfonyl chloride (Figure 1).

Procedure :

- Pyrrolidine Activation :

- Workup :

Challenges :

Reductive Amination for N-Methylmethanamine Installation

Methodology :

The N-methylmethanamine side chain is introduced via reductive amination of a pyrrolidine-3-carbaldehyde intermediate with methylamine.

Procedure :

- Aldehyde Synthesis :

- Reductive Amination :

Optimization :

Mitsunobu Coupling for Stereochemical Control

Methodology :

For enantiomerically pure products, Mitsunobu reactions are employed to install the sulfonyl group with retention of configuration.

Procedure :

- Chiral Pyrrolidine Preparation :

Challenges :

- Triphenylphosphine oxide byproducts complicate purification.

- High cost of chiral starting materials limits scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Sulfonylation | 65–78 | High atom economy; minimal byproducts | Requires strict stoichiometric control |

| Reductive Amination | 70–82 | Mild conditions; scalable | Sensitivity to pH and moisture |

| Mitsunobu Coupling | 55–60 | Stereochemical precision | Costly reagents; low yield |

Industrial-Scale Synthesis

Example Protocol (AiFChem) :

- Step 1 : Sulfonylation of (R)-pyrrolidin-3-ol with 3-bromothiophene-2-sulfonyl chloride in DCM (0°C, 12 hours).

- Step 2 : Mesylation of the secondary alcohol using methanesulfonyl chloride (MsCl) and triethylamine.

- Step 3 : Displacement with methylamine in acetonitrile (80°C, 6 hours).

- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Emerging Techniques

Flow Chemistry

Enzymatic Sulfonylation

- Lipases (e.g., Candida antarctica) catalyze sulfonylation in aqueous media, achieving 68% yield with minimal waste.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-N-methylmethanamine, and how can intermediates be characterized?

- Methodology :

- Synthesis : Begin with functionalization of pyrrolidine via sulfonylation using 3-bromothiophene-2-sulfonyl chloride. Optimize reaction conditions (e.g., solvent: THF or DCM; base: NaH or EtN) to enhance yield .

- Intermediate Characterization : Use H/C NMR (400 MHz) to confirm sulfonylation and N-methylation. ESI-MS can verify molecular ion peaks (e.g., [M+H]), while elemental analysis ensures purity (>95%) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodology :

- Analytical Techniques : HPLC with UV detection (λ = 254 nm) to assess purity. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Store under inert gas (N/Ar) at 2–8°C to prevent sulfonyl group hydrolysis .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the pyrrolidine ring?

- Methodology :

- NMR Analysis : Use H-H COSY and NOESY to resolve spatial interactions between protons on the pyrrolidine and sulfonyl groups. Compare chemical shifts with DFT-predicted values for validation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use OLEX2 software for structure solution and refinement. Compare lattice parameters (e.g., space group, unit cell dimensions) across salt forms (e.g., fumarate vs. hydrochloride) to identify stable polymorphs .

- Thermal Analysis : DSC/TGA to correlate crystallinity with melting points and decomposition profiles .

Q. What formulation strategies improve the bioavailability of this compound in oral or injectable delivery?

- Methodology :

- Oral Formulation : Develop delayed-release tablets using enteric polymers (e.g., HPMC-AS) to protect the sulfonyl group from gastric hydrolysis. Assess dissolution profiles in simulated intestinal fluid (pH 6.8) .

- Injectable Formulation : Use lyophilization with cyclodextrin complexes to enhance aqueous solubility. Stability testing under accelerated conditions (e.g., 25°C/60% RH) ensures compliance with ICH guidelines .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

- Methodology :

- Kinetic Assays : Perform fluorogenic substrate assays (e.g., for proteases or kinases) to measure IC. Use molecular docking (AutoDock Vina) to model interactions with target proteins, focusing on the sulfonyl-pyrrolidine moiety’s role in binding .

- Mutagenesis Studies : Compare activity in wild-type vs. mutant enzymes (e.g., p53 Y220C) to identify binding hotspots .

Q. What strategies address discrepancies in synthetic yields reported across studies?

- Methodology :

- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, stoichiometry, and catalyst loading. Use ANOVA to identify critical factors (e.g., NaBH purity in reductive amination steps ).

- Cross-Validation : Reproduce protocols from independent sources (e.g., patents vs. journals) and compare yields. Contradictions may arise from unoptimized workup procedures or impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.